Tunneling Attenuation: bisPA SAMs Exhibit 1.65× Higher β Value Than monoPA SAMs
Self-assembled monolayers (SAMs) of alkyl bisphosphonic acids (bisPAs) on AlOx surfaces exhibit substantially stronger tunneling current attenuation compared to their alkyl monophosphonic acid (monoPA) counterparts. Current-voltage (J-V) measurements with a hanging Hg drop top contact revealed a decay constant β(bis) = 1.40 ± 0.05 per carbon atom, versus β(mono) = 0.85 ± 0.03 per carbon atom [1]. This enhanced attenuation derives from conformational disorder in the bisPA monolayer due to strong hydrogen-bonding interactions of the distal phosphonic acid groups, which create a 'through-space' tunneling contribution [1].
| Evidence Dimension | Tunneling decay constant (β) per carbon atom |
|---|---|
| Target Compound Data | β(bis) = 1.40 ± 0.05 per carbon atom |
| Comparator Or Baseline | Alkyl monophosphonic acids (monoPA): β(mono) = 0.85 ± 0.03 per carbon atom |
| Quantified Difference | 1.65-fold increase in β value for bisPA (Δβ = +0.55 per carbon atom) |
| Conditions | SAMs of C4, C8, C10, C12 alkyl bisPAs on AlOx surfaces; J-V measurements with hanging Hg drop top contact |
Why This Matters
Superior tunneling attenuation makes bisPA SAMs preferable for gate dielectric modification in organic thin-film devices where minimizing leakage current is critical for device performance.
- [1] Pathak A, et al. Disorder-derived, strong tunneling attenuation in bis-phosphonate monolayers. J Phys Condens Matter. 2016;28(9):094008. PMID: 26871412. View Source
